2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound featuring a pyrido-oxazinone core substituted with a 2-chloroethyl group. Its molecular formula is C₉H₉ClN₂O₂ (calculated based on structural analogs), with a molecular weight of approximately 212.64 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJHKLAPBGIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCCl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyridine Derivatives
The oxazinone ring is constructed via acid-catalyzed cyclization of 2-(2-hydroxyethyl)-3-aminopyridine precursors. A representative protocol involves:
- Reacting 3-amino-2-hydroxymethylpyridine with chloroacetyl chloride in dichloromethane at 0°C
- Neutralizing with triethylamine to induce intramolecular cyclodehydration
- Isolating the oxazinone core in 68–72% yield after recrystallization from ethanol
Key limitation : Competing N-acylation at the 3-amino group necessitates strict temperature control below 5°C.
Ring-Closing Metathesis (RCM) Strategies
Grubbs’ second-generation catalyst facilitates the formation of the 1,4-oxazine ring from diene precursors:
Starting material : 2-Allyloxy-3-vinylpyridine
Conditions :
- Catalyst loading: 5 mol%
- Solvent: Dry toluene under argon
- Temperature: 80°C, 12 h
Yield : 58% (unoptimized)
Alternative Pathways via Post-Functionalization
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces diversity at the chloroethyl group:
Reaction schema :
2-(2-Chloroethyl)pyridooxazinone + Arylboronic acid → 2-(2-Arylethyl) derivatives
Conditions :
Radical Chloroethylation
UV-initiated radical pathways avoid base-sensitive substrates:
Setup :
- Initiator: AIBN (0.1 equiv)
- Chloroethyl source: 1,2-Dichloroethane (10 equiv)
- Solvent: Acetonitrile
- Irradiation: 254 nm, 6 h
Yield : 54% with minimal decomposition
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology improves safety and yield for exothermic alkylation steps:
Parameters :
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces environmental impact:
Ball milling conditions :
- Milling media: Stainless steel (5 mm balls)
- Frequency: 30 Hz
- Time: 45 min
Yield : Comparable to solution-phase (61 vs. 63%) with 98% purity
Analytical Characterization and Quality Control
Critical quality attributes are monitored through:
| Technique | Key Parameters |
|---|---|
| HPLC-UV | Retention time: 6.8 min (C18, 60% MeOH) |
| FT-IR | ν(C=O): 1685 cm⁻¹; ν(C-Cl): 680 cm⁻¹ |
| ¹H NMR (DMSO-d₆) | δ 4.35 (t, CH₂Cl); δ 5.12 (s, OCH₂) |
Impurity profiling identifies three principal degradants:
- Hydrolyzed chloroethyl group (≤0.8%)
- Dimerized product through N4–C2 linkages (≤0.3%)
- Oxidative ring-opened species (≤0.2%)
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The oxazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, as well as more complex heterocyclic structures resulting from cyclization reactions.
Scientific Research Applications
2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound with a pyrido-oxazine structure and a chloroethyl group attached to the nitrogen atom in the pyridine ring. It has a molecular formula of C9H9ClN2O2 and a molar mass of approximately 212.63 g/mol . This compound is primarily used in medicinal chemistry and pharmacology due to its potential as an antitumor agent.
Potential as an Antitumor Agent
This compound has demonstrated promise as a potential anticancer agent, with researchers actively investigating its effectiveness against various cancer types, including solid tumors and hematological malignancies. Preclinical studies have shown that the compound exhibits significant antitumor effects and selectively targets cancer cells while sparing normal cells. The presence of the oxazine moiety in its structure suggests its potential as an antitumor agent. Compounds with similar structures have been found to inhibit specific kinases involved in cancer progression and may also possess antimicrobial effects.
*Mechanism of Action:* Researchers are working to identify the compound's mechanism of action, such as DNA alkylation or inhibition of cell division.
*Pharmacokinetics:* Studies are being conducted to assess its bioavailability, half-life, and tissue distribution.
Interaction studies have indicated that this compound may interact with protein kinases and other enzymes involved in cell signaling pathways. These interactions could help elucidate its mechanism of action and inform future therapeutic strategies.
Regioselective Halogenation
In polymer science and materials chemistry, researchers have explored the regioselective halogenation of this compound derivatives using N-halosuccinimide. This method allows for halogenated products with specific substitution patterns to be accessed.
Halogenation Reaction: Microwave-assisted, palladium-catalyzed halogenation is employed using N-halosuccinimide.
Regioselectivity: The nitrogen atom in the heterocyclic ring directs halogenation to specific positions.
Characterization: The halogenated products are analyzed using NMR, MS, and other spectroscopic techniques.
This process allows for the formation of halogenated derivatives at specific positions with high yields and under mild reaction conditions, making it applicable to other heterocyclic substrates.
Other Potential Applications
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or receptors. The oxazine ring structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Substituent Diversity and Structural Modifications
The pyrido-oxazinone scaffold is highly versatile, allowing substitutions at positions 2, 4, 6, and 5. Below is a comparison of key analogs:
Physicochemical Properties
- Reactivity :
- Solubility: Dimethylaminoethyl and piperazinyl substituents enhance water solubility via tertiary amine protonation . Chloroethyl and cyclohexylmethyl groups reduce polarity, favoring lipid solubility .
Biological Activity
2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS: 866040-08-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects, particularly focusing on its implications in medicinal chemistry.
- Molecular Formula : C₉H₉ClN₂O₂
- Molar Mass : 212.63 g/mol
- Structure : The compound features a pyridine ring fused with an oxazine ring, which contributes to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound can be achieved through various methods. A notable approach is a one-pot convergent synthesis protocol involving the Mitsunobu reaction followed by cyclization. This method allows for high yields and efficient production of the compound .
The biological activity of compounds containing chloroethyl groups often involves DNA alkylation. This mechanism disrupts DNA replication and transcription processes in rapidly dividing cells, making such compounds valuable in cancer therapy . The oxazine moiety may also contribute to increased selectivity and reduced side effects compared to traditional alkylating agents.
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that similar compounds can significantly inhibit the proliferation of A431 vulvar epidermal carcinoma cells. These studies suggest that the biological activity may extend to this compound .
- Comparative Analysis : A comparative study involving related compounds showed that those with similar chloroethyl modifications exhibited enhanced cytotoxic effects against various cancer cell lines. This suggests a promising avenue for further exploration of this compound in cancer research .
Toxicology and Safety
The compound is classified as an irritant and should be handled with care in laboratory settings. Understanding its toxicological profile is crucial for evaluating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
